molecular formula C9H7NO5 B1258272 3-[(Carboxycarbonyl)amino]benzoic acid CAS No. 58465-46-6

3-[(Carboxycarbonyl)amino]benzoic acid

Cat. No.: B1258272
CAS No.: 58465-46-6
M. Wt: 209.16 g/mol
InChI Key: WMBQSOHQNOTRPW-UHFFFAOYSA-N
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Description

3-[(Carboxycarbonyl)amino]benzoic acid is an organic compound with the molecular formula C9H7NO5. It is also known as 3-(oxaloamino)benzoic acid. This compound is characterized by the presence of a benzoic acid core substituted with a carboxycarbonylamino group at the third position. It is functionally related to 3-aminobenzoic acid .

Scientific Research Applications

3-[(Carboxycarbonyl)amino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

While the specific mechanism of action for 3-[(Carboxycarbonyl)amino]benzoic acid is not available, it is known that similar compounds like benzoic acid are conjugated to GLYCINE in the liver and excreted as hippuric acid . As the sodium salt form, sodium benzoate is used as a treatment for urea cycle disorders due to its ability to bind amino acids .

Safety and Hazards

While specific safety data for 3-[(Carboxycarbonyl)amino]benzoic acid is not available, similar compounds like benzoic acid are known to form combustible dust concentrations in air . They may cause skin irritation and serious eye damage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Carboxycarbonyl)amino]benzoic acid typically involves the reaction of 3-aminobenzoic acid with oxalic acid or its derivatives. The reaction is carried out under acidic conditions to facilitate the formation of the carboxycarbonylamino group. The general reaction scheme is as follows:

    Starting Material: 3-aminobenzoic acid

    Reagent: Oxalic acid or oxalyl chloride

    Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid as a catalyst

    Product: this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(Carboxycarbonyl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxycarbonyl group to an amine or alcohol group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Amines and alcohols.

    Substitution Products: Halogenated or nitrated benzoic acid derivatives.

Comparison with Similar Compounds

Similar Compounds

    3-Aminobenzoic acid: Similar structure but lacks the carboxycarbonyl group.

    4-Aminobenzoic acid: Similar structure with the amino group at the fourth position.

    Anthranilic acid: Contains an amino group at the second position of the benzoic acid ring.

Uniqueness

3-[(Carboxycarbonyl)amino]benzoic acid is unique due to the presence of the carboxycarbonyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with enzymes and receptors, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-(oxaloamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO5/c11-7(9(14)15)10-6-3-1-2-5(4-6)8(12)13/h1-4H,(H,10,11)(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMBQSOHQNOTRPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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